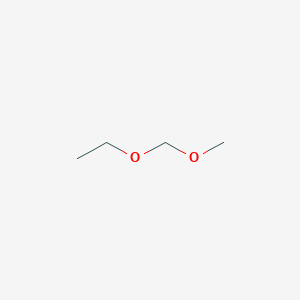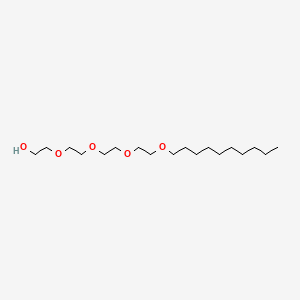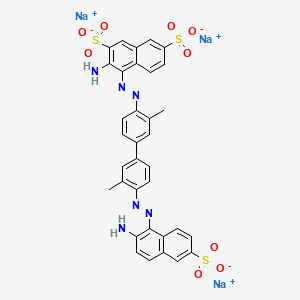
Poliglecaprone
Übersicht
Beschreibung
Poliglecaprone is a synthetic copolymer composed of glycolide and epsilon-caprolactone. It is widely used in the medical field, particularly in the production of absorbable sutures. This compound is known for its high tensile strength, biocompatibility, and predictable absorption rate, making it an ideal material for surgical applications .
Vorbereitungsmethoden
Poliglecaprone is synthesized through ring-opening polymerization of glycolide and epsilon-caprolactone. The reaction is typically catalyzed by stannous octoate and conducted under an inert atmosphere to prevent unwanted side reactions. The polymerization process involves heating the monomers to a specific temperature, allowing them to react and form the copolymer .
In industrial production, the polymerization is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality. The resulting polymer is then extruded into fibers and sterilized for medical use .
Analyse Chemischer Reaktionen
Poliglecaprone undergoes hydrolytic degradation in the body, breaking down into glycolic acid and epsilon-caprolactone. This degradation process is influenced by factors such as pH, temperature, and the presence of enzymes. The polymer is designed to degrade predictably over a period of 90 to 120 days, making it suitable for temporary wound support .
Wissenschaftliche Forschungsanwendungen
Poliglecaprone has a wide range of applications in scientific research and medicine. It is primarily used in the production of absorbable sutures, which are employed in various surgical procedures, including general surgery, orthopedic surgery, pediatric surgery, and gynecological surgery . The polymer’s biocompatibility and predictable absorption rate make it an excellent choice for wound closure and tissue approximation .
In addition to its use in sutures, this compound is also utilized in the development of drug delivery systems and tissue engineering scaffolds.
Wirkmechanismus
The primary mechanism of action of Poliglecaprone is its hydrolytic degradation in the body. When used as a suture material, the polymer gradually breaks down into glycolic acid and epsilon-caprolactone, which are then metabolized and excreted by the body. This degradation process provides temporary wound support while minimizing the risk of long-term foreign body reactions .
Vergleich Mit ähnlichen Verbindungen
Poliglecaprone is often compared to other absorbable suture materials, such as polydioxanone, polyglactin 910, and polypropylene. Polydioxanone and polyglactin 910 are also synthetic absorbable polymers, but they differ in their chemical composition and degradation profiles. Polydioxanone has a longer degradation time, while polyglactin 910 degrades more rapidly .
Compared to these materials, this compound offers a unique balance of tensile strength, flexibility, and predictable absorption rate. Its smooth surface and minimal tissue drag make it an excellent choice for delicate surgical procedures .
Similar Compounds
- Polydioxanone
- Polyglactin 910
- Polypropylene
- Polyamide
This compound stands out among these materials due to its combination of mechanical properties and biocompatibility, making it a preferred choice for many surgical applications .
Eigenschaften
CAS-Nummer |
41706-81-4 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H4O4/c7-6-4-2-1-3-5-8-6;5-3-1-7-4(6)2-8-3/h1-5H2;1-2H2 |
InChI-Schlüssel |
SCRCZNMJAVGGEI-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
Kanonische SMILES |
C1CCC(=O)OCC1.C1C(=O)OCC(=O)O1 |
Synonyme |
glycolide E-caprolactone copolymer Monocryl PCLEEP poliglecaprone 25 polyglecaprone 25 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














